Einecs 301-195-8

Description

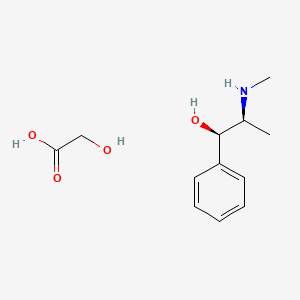

Structure

3D Structure of Parent

Properties

CAS No. |

93982-06-0 |

|---|---|

Molecular Formula |

C12H19NO4 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-hydroxyacetic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C10H15NO.C2H4O3/c1-8(11-2)10(12)9-6-4-3-5-7-9;3-1-2(4)5/h3-8,10-12H,1-2H3;3H,1H2,(H,4,5)/t8-,10-;/m0./s1 |

InChI Key |

LKJUAHHNAYDBNM-GNAZCLTHSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C(C(=O)O)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NC.C(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of (R)-Glycolic Acid via Diastereomeric Resolution with Phenylpropanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed method for the synthesis of enantiomerically pure (R)-Glycolic acid. The synthesis involves the preparation of racemic glycolic acid followed by chiral resolution through the formation of diastereomeric salts with the resolving agent, (1R,2S)-(-)-norephedrine (a common form of phenylpropanolamine). This document details the experimental protocols, presents hypothetical quantitative data in structured tables for clarity, and includes visualizations of the chemical pathways and experimental workflows to facilitate understanding. This guide is intended for an audience with a background in organic chemistry and is particularly relevant for those in pharmaceutical development and chiral synthesis.

Introduction

Glycolic acid, the simplest α-hydroxy acid, is a valuable building block in the synthesis of various fine chemicals and pharmaceuticals. Its stereochemistry is often crucial for the biological activity and efficacy of the final product. The development of efficient methods for the synthesis of enantiomerically pure (R)- and (S)-glycolic acid is therefore of significant interest.

One of the most established methods for obtaining enantiomerically pure compounds is through the chiral resolution of a racemic mixture.[1][2] This technique involves the use of a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods such as fractional crystallization.[1][2]

This guide outlines a detailed methodology for the synthesis of (R)-Glycolic acid, employing (1R,2S)-(-)-norephedrine as the chiral resolving agent. The process involves two main stages: the synthesis of racemic glycolic acid and the subsequent resolution of the enantiomers.

Synthesis of Racemic Glycolic Acid

A common and straightforward method for the laboratory-scale synthesis of racemic glycolic acid is the hydrolysis of α-chloroacetic acid with a hydroxide salt, followed by acidification.

Experimental Protocol: Synthesis of Racemic Glycolic Acid

-

Reaction Setup: A 1 L round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Chloroacetic acid: 94.5 g (1.0 mol)

-

Sodium carbonate (anhydrous): 58.3 g (0.55 mol)

-

Deionized water: 400 mL

-

-

Procedure:

-

Sodium carbonate is dissolved in deionized water in the round-bottom flask.

-

Chloroacetic acid is added portion-wise to the stirred solution. An exothermic reaction will occur.

-

Once the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

The solution is then cooled to room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is acidified to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

The acidified solution is then concentrated under reduced pressure to obtain a solid residue.

-

The crude glycolic acid is purified by recrystallization from a suitable solvent such as ethyl acetate.

-

The purified crystals are dried in a vacuum oven.

-

Hypothetical Quantitative Data

| Parameter | Value |

| Starting Material (Chloroacetic acid) | 94.5 g |

| Yield of Crude Racemic Glycolic Acid | ~85-90 g |

| Yield of Purified Racemic Glycolic Acid | ~70-75 g (92-98% yield) |

| Melting Point | 75-78 °C |

| Purity (by titration) | >99% |

Chiral Resolution of Racemic Glycolic Acid

The resolution of racemic glycolic acid is achieved by forming diastereomeric salts with (1R,2S)-(-)-norephedrine. The differing solubilities of these salts in a chosen solvent allow for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Formation and Separation

-

Reaction Setup: A 500 mL Erlenmeyer flask is equipped with a magnetic stirrer and a heating mantle.

-

Reagents:

-

Racemic glycolic acid: 38.0 g (0.5 mol)

-

(1R,2S)-(-)-Norephedrine: 75.6 g (0.5 mol)

-

Solvent: Ethanol (95%)

-

-

Procedure:

-

Racemic glycolic acid is dissolved in 200 mL of hot ethanol.

-

(1R,2S)-(-)-Norephedrine is dissolved in 150 mL of hot ethanol in a separate flask.

-

The hot solution of the resolving agent is slowly added to the stirred solution of the racemic acid.

-

The mixture is then allowed to cool slowly to room temperature, during which time crystals of one of the diastereomeric salts will begin to form.

-

The flask is then placed in an ice bath for 2 hours to maximize crystallization.

-

-

Separation:

-

The crystallized diastereomeric salt is collected by vacuum filtration.

-

The crystals are washed with a small amount of cold ethanol.

-

The collected salt is the less soluble diastereomer, which is expected to be the (R)-Glycolic acid-(1R,2S)-(-)-norephedrine salt.

-

Experimental Protocol: Regeneration of (R)-Glycolic Acid

-

Reaction Setup: A 250 mL beaker with a magnetic stirrer.

-

Reagents:

-

Diastereomeric salt from the previous step.

-

1 M Hydrochloric acid.

-

Diethyl ether.

-

-

Procedure:

-

The diastereomeric salt is dissolved in a minimal amount of deionized water.

-

The solution is acidified to a pH of 1-2 with 1 M hydrochloric acid. This will protonate the glycolic acid and the norephedrine.

-

The aqueous solution is then extracted three times with diethyl ether to separate the (R)-Glycolic acid from the water-soluble norephedrine hydrochloride.

-

-

Purification:

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The ether is removed under reduced pressure to yield the crude (R)-Glycolic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent.

-

Hypothetical Quantitative Data

| Parameter | Value |

| Yield of Diastereomeric Salt | ~45-55 g |

| Theoretical Yield of (R)-Glycolic Acid | 19.0 g |

| Actual Yield of (R)-Glycolic Acid | ~12-15 g (63-79% of theoretical) |

| Enantiomeric Excess (e.e.) | >95% (determined by chiral HPLC) |

| Specific Rotation [α]D | (Literature value for pure (R)-Glycolic acid) |

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway for the synthesis of (R)-Glycolic acid.

Experimental Workflow

Caption: Experimental workflow for the chiral resolution of glycolic acid.

Conclusion

This technical guide presents a detailed, albeit proposed, methodology for the synthesis of (R)-Glycolic acid through diastereomeric salt resolution using (1R,2S)-(-)-norephedrine. The provided experimental protocols and hypothetical data serve as a robust starting point for researchers and professionals in the field of chiral synthesis. The successful application of this method would provide a reliable route to enantiomerically pure (R)-Glycolic acid, a key intermediate in the development of various pharmaceuticals and fine chemicals. Further optimization of solvent systems and crystallization conditions may lead to improved yields and enantiomeric purity.

References

Technical Guide: Physical and Chemical Characteristics of CAS 93982-06-0

Compound Name: (R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1)

CAS Number: 93982-06-0

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data for the compound with CAS number 93982-06-0 is limited in publicly available literature. This guide provides computed data for the compound and detailed experimental data for its individual components: (R)-Glycolic acid and (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol (a stereoisomer of the base).

Introduction

The substance with CAS number 93982-06-0 is an acid-base compound formed between (R)-Glycolic acid and (S-(R,S))-2-(methylamino)-1-phenylpropanol. The base component is a stereoisomer of ephedrine, a well-known sympathomimetic amine. This technical guide summarizes the available physical and chemical characteristics of this compound and its constituent parts to support research and development activities.

(R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1): Computed Data

Due to the scarcity of experimental data for this specific salt, the following table presents computed properties.

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.28 g/mol |

| Exact Mass | 241.131408 g/mol |

| Topological Polar Surface Area | 89.8 Ų |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

Component 1: (R)-Glycolic Acid

Glycolic acid is the smallest α-hydroxy acid (AHA) and is widely used in various industries, including cosmetics and pharmaceuticals.[1]

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₃ | [2] |

| Molecular Weight | 76.05 g/mol | [3][4] |

| Appearance | Colorless, odorless, crystalline solid | [1][2] |

| Melting Point | 75-80 °C | |

| Boiling Point | Decomposes at 100 °C | [1] |

| Solubility | Soluble in water, ethanol, and diethyl ether.[3][4] | |

| pKa | 3.83 at 25 °C | [4] |

Several methods are employed for the industrial production of glycolic acid:

-

Hydrolysis of monochloroacetic acid: This process involves the reaction of monochloroacetic acid with sodium hydroxide.[5]

-

Carbonylation of formaldehyde: A reaction of formaldehyde with carbon monoxide and water under high pressure and in the presence of an acidic catalyst.[6]

-

Electrolytic reduction of oxalic acid: An electrochemical method to produce glycolic acid.[5]

-

From glycerol: A method involving the catalytic oxidation of glycerol.[7][8]

A general experimental protocol for the synthesis from glyoxal is described as follows: Catalytic experiments can be carried out in a rotated steel autoclave with a commercially available 40% aqueous solution of glyoxal.[9] The reaction is run for 0.5–5 hours at temperatures of 100–170 °C.[9]

Component 2: (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol (Ephedrine)

This component is a sympathomimetic amine with known biological activity. It acts as a stimulant and is used in medicine as a decongestant and to treat hypotension.[10][11]

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | White crystalline powder |

| Boiling Point | 255 °C at 760 mmHg[12] |

| Flash Point | 85.6 °C[12] |

| Density | 1.015 g/cm³[12] |

Ephedrine primarily acts as an agonist at both α- and β-adrenergic receptors.[11] Its mechanism of action involves increasing the activity of norepinephrine on adrenergic receptors.[10] This leads to various physiological responses, including vasoconstriction, bronchodilation, and increased heart rate and blood pressure. It has been used for its thermogenic and lipolytic characteristics as a nutritional supplement.[10] Interestingly, research has shown that Ephedra Herb also possesses pharmacological activities independent of its ephedrine alkaloid content, such as c-MET inhibitory activity.[13]

Mandatory Visualizations

Caption: Formation of the salt from its acid and base components.

Caption: A generalized workflow for the synthesis of an organic salt.

Caption: Simplified signaling cascade initiated by ephedrine binding.

References

- 1. ijrpr.com [ijrpr.com]

- 2. What is glycolic acid and what are its characteristics? - PCC Group Product Portal [products.pcc.eu]

- 3. Glycolic Acid | HOCH2COOH | CID 757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glycolic acid [chemister.ru]

- 5. Preparation of Glycolic acid_Chemicalbook [chemicalbook.com]

- 6. data.epo.org [data.epo.org]

- 7. US9550715B2 - Method for synthesising glycolic acid - Google Patents [patents.google.com]

- 8. EP3007822A1 - Method for synthesising glycolic acid - Google Patents [patents.google.com]

- 9. ucj.org.ua [ucj.org.ua]

- 10. Ephedrine (Alkaloid) | PPTX [slideshare.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. 2-(methylamino)-1-phenylpropan-1-ol | CAS#:53214-57-6 | Chemsrc [chemsrc.com]

- 13. Ephedrine alkaloids-free Ephedra Herb extract: a safer alternative to ephedra with comparable analgesic, anticancer, and anti-influenza activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Einecs 301-195-8

Physicochemical Properties of Constituent Components

To understand the properties of the salt, it is essential to first consider the characteristics of the individual molecules that form it.

(S-(R,S))-2-(methylamino)-1-phenylpropanol

This compound is a stereoisomer of pseudoephedrine. It is an amine that is expected to have properties similar to pseudoephedrine.

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Solid |

| Water Solubility | Sparingly soluble |

| logP | 1.32 |

Note: Data presented is for pseudoephedrine and is expected to be comparable.

(R)-Glycolic Acid

Glycolic acid is the smallest α-hydroxy acid (AHA).

| Property | Value |

| Molecular Formula | C₂H₄O₃ |

| Molecular Weight | 76.05 g/mol |

| Appearance | Colorless, odorless, and hygroscopic crystals |

| Water Solubility | Freely soluble |

| pKa | 3.83 |

Predicted Solubility Profile

The formation of a salt between a carboxylic acid and an amine generally leads to an increase in aqueous solubility compared to the parent amine, particularly if the amine has low water solubility.[1][2][3][4] Given that (S-(R,S))-2-(methylamino)-1-phenylpropanol is sparingly soluble in water and glycolic acid is freely soluble, the resulting salt, Einecs 301-195-8, is predicted to have significantly enhanced aqueous solubility.

The solubility of this salt will be pH-dependent. In acidic to neutral conditions, the salt will remain ionized and is expected to be highly soluble. At higher pH values, the equilibrium will shift, leading to the formation of the free amine, which may precipitate out of solution if its solubility limit is exceeded.

Table of Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | High | Formation of a salt from a sparingly soluble amine and a highly soluble carboxylic acid.[1][2][3][4] |

| Ethanol | Soluble | Both parent compounds have some solubility in ethanol. |

| Non-polar organic solvents (e.g., hexane, toluene) | Low | The ionic nature of the salt makes it poorly soluble in non-polar solvents. |

Predicted Stability Profile

The stability of this compound will be influenced by factors such as temperature, humidity, light, and pH.

-

Thermal Stability: Amine salts of carboxylic acids can be susceptible to decomposition upon heating, which may lead to the formation of an amide and water.[5][6] The exact temperature at which this occurs would need to be determined experimentally.

-

Hygroscopicity: Glycolic acid is hygroscopic, and this property may be carried over to the salt. Therefore, the compound should be stored in a dry environment.

-

pH Stability: The stability of the salt in solution will be pH-dependent. In highly acidic or alkaline conditions, hydrolysis of the salt or degradation of the individual components may occur.

-

Oxidative Stability: The phenylpropanolamine component may be susceptible to oxidation. Stability studies should evaluate the impact of oxidative stress.

Experimental Protocols

Detailed experimental protocols are crucial for accurately determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining thermodynamic solubility.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Filter or centrifuge the suspension to obtain a clear saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing: ICH Guideline Approach

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

-

Stress Testing: Expose the solid compound to stress conditions to identify potential degradation pathways. This includes exposure to:

-

Heat: 10°C increments above the accelerated storage temperature (e.g., 50°C, 60°C).

-

Humidity: ≥75% Relative Humidity (RH).

-

Light: Photostability testing according to ICH Q1B.

-

pH: Hydrolytic stability in aqueous solutions across a range of pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).

-

Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

-

-

Accelerated Stability: Store the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a period of up to 6 months. Samples should be analyzed at specified time points (e.g., 0, 1, 2, 3, and 6 months).

-

Long-Term Stability: Store the compound under recommended storage conditions (e.g., 25°C / 60% RH) for a period of at least 12 months. Samples should be analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, the samples should be analyzed for appearance, assay, degradation products, and other relevant physical and chemical properties using validated stability-indicating analytical methods.

Potential Signaling Pathways

While no studies have directly investigated the signaling pathways of this compound, the known biological activities of its components suggest potential interactions.

Glycolic Acid Signaling

Glycolic acid is known to influence skin cells through various pathways. In keratinocytes, it can modulate inflammatory responses by suppressing the NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory cytokines.[[“]][8] Additionally, glycolic acid can induce keratinocyte proliferation through the activation of the acid-sensitive ion channel TRPV1.[9]

Caption: Glycolic acid signaling in keratinocytes.

Pseudoephedrine Signaling

Pseudoephedrine acts as an agonist at α- and β-adrenergic receptors.[10][11] This interaction leads to vasoconstriction and bronchodilation. It can also indirectly act by promoting the release of norepinephrine.[11] Furthermore, pseudoephedrine has been shown to inhibit the activation of transcription factors such as NF-κB, NFAT, and AP-1, which are involved in T-cell activation and inflammatory responses.[10]

Caption: Pseudoephedrine's dual action on adrenergic and inflammatory pathways.

Conclusion

This compound, a salt of (R)-Glycolic acid and (S-(R,S))-2-(methylamino)-1-phenylpropanol, is anticipated to exhibit favorable aqueous solubility due to its ionic nature. Its stability will be dependent on environmental factors, with potential for thermal degradation and hydrolysis under certain conditions. The biological activity of this compound is likely to be a composite of the actions of its individual components, potentially involving modulation of inflammatory and adrenergic signaling pathways. The experimental protocols and predictive analyses provided in this guide serve as a robust framework for the comprehensive evaluation of the solubility and stability of this compound, which is essential for its potential development as a pharmaceutical agent. Further empirical studies are necessary to definitively characterize its physicochemical properties and biological effects.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. knowt.com [knowt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. US3944598A - Production of amine salts of carboxylic acids - Google Patents [patents.google.com]

- 6. Amines with Carboxylic Acids at Room Temperature: Salt Formation Guide [coohom.com]

- 7. Molecular pathways involved in glycolic acid-induced epidermal disruption - Consensus [consensus.app]

- 8. Topical application of glycolic acid suppresses the UVB induced IL-6, IL-8, MCP-1 and COX-2 inflammation by modulating NF-κB signaling pathway in keratinocytes and mice skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycolic acid induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. pseudoephedrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Spectroscopic Data and Analysis of Einecs 301-195-8: A Technical Guide

Compound Identification: Einecs 301-195-8 is identified as a salt, specifically (R)-glycolic acid, compound with [S-(R,S)]-2-(methylamino)-1-phenylpropanol (1:1). This substance is comprised of two chiral molecules: (R)-glycolic acid and [S-(R,S)]-2-(methylamino)-1-phenylpropanol, which form a diastereomeric salt. Due to the limited availability of specific experimental spectroscopic data for this exact salt, this guide will provide a detailed analysis of the expected spectroscopic characteristics based on the known data of its individual components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the salt , the NMR spectrum would exhibit signals corresponding to both the (R)-glycolic acid and the [S-(R,S)]-2-(methylamino)-1-phenylpropanol moieties. The presence of multiple chiral centers can lead to complex spectra, and the formation of diastereomers may result in distinct signals for otherwise equivalent nuclei.[1][2][3][4][5]

1.1. Predicted ¹H NMR Data

The proton NMR spectrum is expected to show a combination of the signals from both components. The chemical shifts will be influenced by the ionic interaction between the carboxylate of the glycolic acid and the ammonium group of the phenylpropanol derivative.

| Component | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| (R)-Glycolic Acid | 3.5 - 4.0 | Singlet | 2H | α-CH₂ |

| (R)-Glycolic Acid | Broad Singlet | 1H | -COOH (exchangeable) | |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 7.2 - 7.5 | Multiplet | 5H | Aromatic C-H |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 4.5 - 5.0 | Doublet | 1H | CH-OH |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 2.8 - 3.3 | Multiplet | 1H | CH-NH |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 2.3 - 2.7 | Singlet | 3H | N-CH₃ |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 0.8 - 1.2 | Doublet | 3H | CH-CH₃ |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | Broad Singlet | 2H | -OH, -NH₂⁺ (exchangeable) |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

1.2. Predicted ¹³C NMR Data

The carbon NMR spectrum will similarly display peaks for each carbon atom in both molecules.

| Component | Predicted Chemical Shift (ppm) | Assignment |

| (R)-Glycolic Acid | 170 - 180 | C=O (carboxylate) |

| (R)-Glycolic Acid | 60 - 70 | α-CH₂ |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 135 - 145 | Aromatic C (quaternary) |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 125 - 130 | Aromatic CH |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 70 - 80 | CH-OH |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 55 - 65 | CH-NH |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 30 - 40 | N-CH₃ |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 10 - 20 | CH-CH₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining the NMR spectrum of an organic salt is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. The choice of solvent is critical to ensure solubility and minimize signal overlap with the analyte.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used, and a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

The IR spectrum of the salt will show characteristic absorption bands for the functional groups present in both the glycolic acid and the phenylpropanol components. The formation of the salt will lead to the disappearance of the carboxylic acid O-H stretch and the appearance of strong carboxylate stretches.[6][7][8][9][10]

2.1. Predicted IR Absorption Data

| Component | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| (R)-Glycolic Acid (as carboxylate) | 1610 - 1550 | Asymmetric C=O stretch | Strong |

| (R)-Glycolic Acid (as carboxylate) | 1420 - 1300 | Symmetric C=O stretch | Strong |

| Both Components | 3400 - 3200 | O-H and N-H stretch (H-bonded) | Broad, Strong |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 3000 - 2800 | C-H stretch (aliphatic) | Medium |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | 1600, 1495 | C=C stretch (aromatic) | Medium |

| Both Components | 1200 - 1000 | C-O stretch | Strong |

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid organic salt is the KBr pellet method.

-

Sample Preparation: Grind a small amount of the salt (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded first for background subtraction.

Mass Spectrometry (MS)

Mass spectrometry of the salt is expected to show ions corresponding to the individual components, as the salt will likely dissociate in the ion source. Electrospray ionization (ESI) is a suitable technique for analyzing such non-volatile, ionic compounds.[11][12][13]

3.1. Predicted Mass Spectrometry Data

-

Positive Ion Mode (ESI+): The protonated molecule of the phenylpropanolamine, [M+H]⁺, would be expected at m/z corresponding to the molecular weight of the free amine plus a proton.

-

Negative Ion Mode (ESI-): The deprotonated molecule of glycolic acid, [M-H]⁻, would be expected at m/z corresponding to the molecular weight of the free acid minus a proton.

| Component | Ionization Mode | Predicted m/z | Ion |

| (R)-Glycolic Acid | ESI- | 75.01 | [C₂H₃O₃]⁻ |

| [S-(R,S)]-2-(methylamino)-1-phenylpropanol | ESI+ | 166.12 | [C₁₀H₁₆NO]⁺ |

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for ESI-MS is as follows:

-

Sample Preparation: Dissolve a small amount of the salt in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a concentration of approximately 1-10 µg/mL.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe the cationic and anionic components of the salt, respectively. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to achieve good signal intensity and minimize fragmentation.

References

- 1. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medlifemastery.com [medlifemastery.com]

- 3. asdlib.org [asdlib.org]

- 4. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. unige.ch [unige.ch]

- 7. Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy in Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diastereomeric resolution directed towards chirality determination focussing on gas-phase energetics of coordinated sodium dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unravelling stereochemistry via mass spectrometry | Research | Chemistry World [chemistryworld.com]

"Einecs 301-195-8 mechanism of action"

Einecs 301-195-8, chemically identified as the compound of (R)-Glycolic acid with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1), is intrinsically linked to the active pharmaceutical ingredient cinacalcet . This technical guide provides an in-depth exploration of the mechanism of action of cinacalcet, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Cinacalcet is a calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3][4] The CaSR, a G-protein coupled receptor, is the principal regulator of parathyroid hormone (PTH) synthesis and secretion from the chief cells of the parathyroid gland.[1][3] By binding to a site within the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[5] This allosteric modulation means that lower concentrations of extracellular calcium are required to activate the receptor.[2]

The enhanced activation of the CaSR by cinacalcet mimics the physiological effect of high calcium levels, leading to a significant reduction in the secretion of PTH.[3][5][6] This, in turn, leads to a decrease in serum calcium levels.[6][7]

Signaling Pathways

The activation of the Calcium-Sensing Receptor (CaSR) by cinacalcet initiates a cascade of intracellular signaling events. The CaSR is primarily coupled to Gq/11 and Gi/o G-proteins.[8]

-

Gq/11 Pathway: Upon activation, the Gq/11 pathway stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The subsequent increase in intracellular calcium concentration is a key factor in the inhibition of PTH secretion.[8]

-

Gi/o Pathway: The Gi/o pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels further contribute to the suppression of PTH secretion.[8]

The following diagram illustrates the signaling cascade initiated by cinacalcet's modulation of the CaSR.

References

- 1. The OPTIMA Study: Assessing a New Cinacalcet (Sensipar/Mimpara) Treatment Algorithm for Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The impact of cinacalcet on the serum phosphorus, calcium and PTH levels in dialysis patients; a systematic review and meta-analysis [journalrip.com]

- 3. Allosteric modulation and G-protein selectivity of the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the in vitro studies conducted on the chalcone derivative, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one. It is important to note that the initial inquiry referenced Einecs 301-195-8, which corresponds to the chemical entity (R)-Glycolic acid, compound with (S-(R,S))-2-(methylamino)-1-phenylpropanol(1:1). However, a comprehensive search for in vitro studies on this specific compound did not yield significant results. In contrast, substantial research is available for the aforementioned chalcone, which exhibits promising anticancer properties. This guide focuses on the in vitro evaluation of this chalcone, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.

The available research indicates that 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one demonstrates significant cytotoxic and antiproliferative effects, primarily through the induction of cell cycle arrest and the upregulation of the tumor suppressor gene p21[1][2][3][4]. The following sections detail the experimental protocols, quantitative data, and proposed mechanisms of action based on the available scientific literature.

Data Presentation

Cytotoxicity and Cell Viability

The cytotoxic potential of 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one has been evaluated using various in vitro assays.

| Assay | Cell Line | Key Findings | Reference |

| Brine Shrimp Lethality Assay | Not Applicable | Compound 2e resulted in 100% death at a concentration of 50 μg/mL. | [1] |

| Trypan Blue Dye Exclusion Assay | Dalton's Lymphoma Ascites (DLA) | Showed in vitro cytotoxic activity. Specific percentage of cell viability at different concentrations is not available in the reviewed literature. | [2][4] |

Cell Cycle Analysis

Flow cytometry analysis was employed to determine the effect of the compound on the cell cycle distribution of cancer cells.

| Assay | Cell Line | Key Findings | Reference |

| Flow Cytometry | Dalton's Lymphoma Ascites (DLA) | Induces cell cycle arrest at the G0/G1 phase. Specific percentages of cells in each phase are not detailed in the available literature. | [1][2][3][4] |

Gene Expression Analysis

The molecular mechanism of action was investigated by assessing the expression of key regulatory genes.

| Assay | Cell Line | Gene | Key Findings | Reference |

| Reverse Transcription Polymerase Chain Reaction (RT-PCR) | Dalton's Lymphoma Ascites (DLA) | p21 | Upregulated the expression of the p21 gene. The specific fold-change in expression is not provided in the reviewed literature. | [1][2][4] |

Experimental Protocols

Brine Shrimp Lethality Assay

This assay is a preliminary assessment of cytotoxicity.

Materials:

-

Brine shrimp (Artemia salina) eggs

-

Artificial seawater (3.8% NaCl in distilled water)

-

Hatching chamber

-

Test tubes

-

Micropipettes

-

1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one stock solution (dissolved in a suitable solvent like DMSO)

-

Solvent control

Procedure:

-

Hatch the brine shrimp eggs in artificial seawater under constant aeration and illumination for 48 hours.

-

Prepare serial dilutions of the test compound in artificial seawater.

-

Transfer 10-15 nauplii (larvae) into each test tube containing the different concentrations of the compound.

-

A solvent control and a negative control (seawater only) are run in parallel.

-

Incubate the test tubes for 24 hours under illumination.

-

Count the number of surviving nauplii in each test tube.

-

Calculate the percentage of mortality and determine the LC50 value (the concentration at which 50% of the nauplii are killed).

Trypan Blue Dye Exclusion Assay

This assay is used to determine the number of viable cells in a suspension.

Materials:

-

Dalton's Lymphoma Ascites (DLA) cell suspension

-

Phosphate-buffered saline (PBS)

-

0.4% Trypan blue solution

-

Hemocytometer

-

Microscope

-

Micropipettes

-

Test tubes or microcentrifuge tubes

Procedure:

-

Harvest DLA cells and wash them with PBS.

-

Resuspend the cells in PBS or serum-free medium to a known concentration.

-

Treat the cells with various concentrations of 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one for a specified incubation period.

-

Following incubation, mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubate the mixture at room temperature for 1-2 minutes.

-

Load the mixture onto a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

-

Calculate the percentage of cell viability using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Flow Cytometry for Cell Cycle Analysis

This technique is used to analyze the distribution of cells in the different phases of the cell cycle.

Materials:

-

Dalton's Lymphoma Ascites (DLA) cells

-

1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Culture DLA cells and treat them with the test compound at a specific concentration for a defined period.

-

Harvest the cells by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

After fixation, wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a PI staining solution containing RNase A to degrade RNA and ensure specific staining of DNA.

-

Incubate the cells in the staining solution at room temperature in the dark for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for p21 Gene Expression

This method is used to quantify the messenger RNA (mRNA) levels of the p21 gene.

Materials:

-

Dalton's Lymphoma Ascites (DLA) cells

-

1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase enzyme

-

dNTPs

-

Primers for p21 and a housekeeping gene (e.g., GAPDH or β-actin)

-

p21 Forward Primer: 5'-GCAGATCCACAGCGATATCC-3'

-

p21 Reverse Primer: 5'-CAATCTGCTCACTGTCCACGG-3'

-

-

PCR reaction mix (containing Taq polymerase)

-

Thermal cycler

-

Agarose gel electrophoresis equipment

Procedure:

-

RNA Extraction: Treat DLA cells with the test compound. After the desired incubation time, extract total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's protocol.

-

Reverse Transcription (cDNA Synthesis): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. The reaction mixture typically includes the RNA template, reverse transcriptase, dNTPs, and primers (often oligo(dT) or random hexamers).

-

PCR Amplification: Amplify the cDNA using PCR with gene-specific primers for p21 and a housekeeping gene (for normalization). The PCR reaction includes the cDNA template, forward and reverse primers, dNTPs, and a thermostable DNA polymerase.

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. The intensity of the bands corresponding to the p21 and housekeeping genes can be quantified to determine the relative expression level of p21 mRNA. For more quantitative results, real-time PCR (qPCR) is often used.

Mandatory Visualization

Signaling Pathway

Caption: Proposed signaling pathway for the induction of cell cycle arrest.

Experimental Workflow

Caption: Workflow for the in vitro evaluation of the test compound.

References

An In-depth Technical Guide on the Pharmacokinetics of Phenylpropanolamine Glycolic Acid Salt

Disclaimer: Scientific literature and publicly available data do not contain specific pharmacokinetic studies on the glycolic acid salt of phenylpropanolamine. This guide provides a comprehensive overview of the pharmacokinetics of phenylpropanolamine (PPA) and the known metabolic fate of glycolic acid. The information presented is intended for researchers, scientists, and drug development professionals.

Phenylpropanolamine (PPA): A Pharmacokinetic Profile

Phenylpropanolamine is a sympathomimetic amine that was previously used as a nasal decongestant and appetite suppressant. It is structurally related to ephedrine and amphetamine.

Mechanism of Action

Phenylpropanolamine primarily acts as an indirect-acting sympathomimetic agent. Its main mechanism involves stimulating the release of norepinephrine from presynaptic nerve terminals. This increase in norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors (both α and β), resulting in vasoconstriction, which is beneficial for nasal decongestion. To a lesser extent, it also promotes the release of dopamine. It has weak or negligible direct agonist activity on adrenergic receptors.

Pharmacokinetic Parameters

The pharmacokinetic profile of phenylpropanolamine has been characterized in healthy human volunteers. The following table summarizes key pharmacokinetic parameters following oral administration.

| Parameter | Value | Reference(s) |

| Bioavailability | Reduced to ~38% due to first-pass metabolism. | [1][2] |

| Time to Peak (Tmax) | 1.0 - 2.3 hours for immediate-release formulations. | [3] |

| 3.0 - 4.5 hours for extended-release formulations. | [3] | |

| Peak Serum Concentration (Cmax) | Increases linearly with dose. | [4] |

| 113 ng/mL (single 25 mg dose) | [4] | |

| 183 ng/mL (steady state, 25 mg every 4 hours) | [4] | |

| 181.98 µg/L (single 50 mg dose at 10:00 h) | [5] | |

| 227.45 µg/L (single 50 mg dose at 22:00 h) | [5] | |

| Area Under the Curve (AUC) | Increases linearly with dose. | [4] |

| Elimination Half-life (t½) | 3.7 - 4.9 hours for immediate-release formulations. | [3] |

| 4.3 - 5.8 hours for extended-release formulations. | [3] | |

| Protein Binding | ~20% | [3] |

| Metabolism | Minimal, with only 3-4% of an oral dose being metabolized. | [3] |

| Excretion | Approximately 90% of a dose is excreted unchanged in the urine within 24 hours. | [3] |

| Renal Clearance (ClR) | 0.41 to 0.44 L/kg/h | [4] |

Metabolism

Phenylpropanolamine undergoes limited metabolism in humans. The presence of a methyl group at the alpha-carbon protects it from metabolism by monoamine oxidases (MAOs). The primary metabolites that have been identified are hippuric acid (formed via oxidative deamination) and 4-hydroxynorephedrine (formed via para-hydroxylation).

Glycolic Acid: A Brief Overview

Glycolic acid is the smallest α-hydroxy acid (AHA). Due to its ability to penetrate the skin, it is a common ingredient in dermatological products.

Pharmacokinetics and Metabolism of Glycolic Acid

When ingested, glycolic acid is a nephrotoxin. Its toxicity is attributed to its metabolism to oxalic acid. The accumulation of glycolic and oxalic acids can lead to metabolic acidosis and the formation of calcium oxalate crystals in the kidneys, causing renal damage. The metabolism of glycolic acid to glyoxylic acid occurs in the liver.

Phenylpropanolamine Glycolic Acid Salt: A Theoretical Perspective

In the absence of experimental data, some inferences can be made about the potential properties of a phenylpropanolamine glycolic acid salt. Phenylpropanolamine is a weak base, and glycolic acid is a weak acid. The formation of a salt would likely result in a compound with different physicochemical properties, such as solubility and dissolution rate, compared to the free base or other salt forms like the hydrochloride. These altered properties could, in turn, influence the pharmacokinetic profile, potentially affecting the rate and extent of absorption. However, without specific studies, any such effects remain speculative.

Experimental Protocols for Pharmacokinetic Studies

A typical pharmacokinetic study for an orally administered drug like phenylpropanolamine involves the following steps.

Study Design and Conduct

A standard study design would be a single-dose, crossover study in a small group of healthy volunteers. Blood samples are collected at predetermined time points before and after drug administration.

Bioanalytical Method

The concentration of phenylpropanolamine in plasma or serum is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Sample Preparation: A liquid-liquid extraction is commonly employed. Plasma or serum samples are made alkaline, and the drug is extracted into an organic solvent like chloroform. This is followed by a back-extraction into an acidic aqueous phase.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A mixture of methanol, acetonitrile, and an acidic buffer.

-

Detection: UV detection at a specific wavelength.

-

-

Method Validation: The bioanalytical method must be validated to ensure its reliability. Key validation parameters include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of scatter between a series of measurements.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

-

References

- 1. Determination of phenylpropanolamine in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the metabolism of ethylene glycol and glycolic acid in vitro by precision-cut tissue slices from female rat, rabbit and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. niaid.nih.gov [niaid.nih.gov]

- 5. Glycolic Acid | Rupa Health [rupahealth.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of Einecs 301-195-8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Einecs 301-195-8 is the European Inventory of Existing Commercial Chemical Substances number for the compound formed by (R)-glycolic acid and (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol. The latter component is more commonly known as ephedrine, a well-established sympathomimetic agent. The therapeutic potential of this compound is primarily attributed to the pharmacological activity of ephedrine, which acts on the adrenergic system. This guide delineates the mechanism of action, potential therapeutic targets, and relevant experimental data pertaining to ephedrine as the active moiety of this compound. While the addition of glycolic acid may influence formulation and absorption, the systemic therapeutic effects are driven by ephedrine's interaction with adrenergic receptors.

Core Component Analysis

-

Chemical Name: (R)-glycolic acid, compound with [S-(R,S)]-2-(methylamino)-1-phenylpropanol(1:1)[1]

-

CAS Number: 93982-06-0

-

Active Component: Ephedrine ((1R,2S)-2-(methylamino)-1-phenylpropan-1-ol)

-

Secondary Component: Glycolic Acid

Mechanism of Action of the Active Component (Ephedrine)

Ephedrine is a sympathomimetic amine with a dual mechanism of action:

-

Direct Agonism: It directly stimulates both alpha (α) and beta (β) adrenergic receptors.[1][2][3]

-

Indirect Action: It triggers the release of norepinephrine from sympathetic neurons and inhibits its reuptake, leading to an increased concentration of this neurotransmitter in the synaptic cleft.[1][2][4]

This combined action results in a broad range of physiological responses, making the adrenergic receptors the primary therapeutic targets.

Potential Therapeutic Targets

The principal therapeutic targets for the active component of this compound are the adrenergic receptors, which are classified into two main types, alpha and beta, with several subtypes.

Alpha-Adrenergic Receptors

Activation of α-adrenergic receptors by ephedrine leads to vasoconstriction. This effect is therapeutically relevant for:

-

Hypotension: By constricting peripheral blood vessels, ephedrine increases blood pressure, making it useful in treating hypotension, particularly in the context of anesthesia.[2][5]

-

Nasal Decongestion: Vasoconstriction of blood vessels in the nasal mucosa reduces swelling and congestion.[1]

Beta-Adrenergic Receptors

Ephedrine's agonistic activity at β-adrenergic receptors results in:

-

Bronchodilation (β2-receptors): Relaxation of the smooth muscle in the airways is beneficial for treating conditions like asthma.[2][5]

-

Cardiac Stimulation (β1-receptors): Increased heart rate and contractility can be therapeutic in certain cardiac conditions but also contribute to potential side effects.[2]

Quantitative Data

Limited quantitative data for ephedrine's efficacy in specific applications is available from clinical trials.

| Parameter | Condition | Dosage | Efficacy | Reference |

| Weight Loss | Obesity | Ephedrine | ~0.9 kg/month more than placebo | [6] |

| Weight Loss | Obesity | Ephedrine with Caffeine | ~1.0 kg/month more than placebo | [6] |

Signaling Pathways

The therapeutic effects of ephedrine are mediated through the adrenergic signaling pathway.

Caption: Ephedrine's dual-action signaling pathway.

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for assessing the activity of its active component, ephedrine.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of ephedrine to α and β-adrenergic receptors.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the desired adrenergic receptor subtype from cultured cells or animal tissues.

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [3H]dihydroalprenolol for β).

-

Competition Assay: Perform competitive binding experiments by adding increasing concentrations of unlabeled ephedrine to displace the radioligand.

-

Detection: Separate bound from free radioligand by filtration and quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) to determine the binding affinity.

References

- 1. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Efficacy and safety of ephedra and ephedrine for weight loss and athletic performance: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Formulation of Topical Creams with Glycolic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The following document provides detailed application notes and protocols for the formulation of topical creams containing Glycolic Acid. This information is intended for researchers, scientists, and professionals in the field of drug development. Due to the lack of publicly available information regarding the formulation of topical creams with CAS 93982-06-0, and the identification of this CAS number as a compound not typically used in cosmetics, this guide utilizes Glycolic Acid as a representative active ingredient. Glycolic acid, an alpha-hydroxy acid (AHA), is a well-documented and widely used component in dermatological and cosmetic formulations for its exfoliating and skin rejuvenating properties.[1][2][3]

This document outlines the key considerations for formulating stable and effective glycolic acid creams, including component selection, formulation protocols, and comprehensive quality control testing. Detailed experimental methodologies are provided to guide researchers in the development and evaluation of their formulations.

Introduction to Glycolic Acid in Topical Formulations

Glycolic acid is the smallest of the alpha-hydroxy acids (AHAs) and is derived from sugarcane. Its small molecular size allows for effective penetration of the skin, making it a potent ingredient for various skincare applications.

Key Functions:

-

Exfoliation: Glycolic acid works by dissolving the bonds between dead skin cells, promoting their shedding and revealing smoother, brighter skin.[2][3]

-

Anti-Aging: It stimulates collagen production, which can help reduce the appearance of fine lines and wrinkles.[3][4][5]

-

Hyperpigmentation: By accelerating cell turnover, it can help fade dark spots and even out skin tone.[1][3]

-

Acne Treatment: It helps to unclog pores, reducing the formation of acne lesions.[1][2]

Formulation Considerations:

The efficacy and stability of glycolic acid creams are highly dependent on the formulation's pH and the concentration of glycolic acid. A lower pH increases the bioavailability of free acid but can also increase the potential for skin irritation. The optimal pH for over-the-counter glycolic acid products is generally between 3.5 and 5.0.

Materials and Equipment

Raw Materials

| Ingredient | Function | Typical Concentration (%) |

| Glycolic Acid | Active Ingredient | 2 - 15% |

| Cetearyl Alcohol | Thickener, Emollient | 1 - 25% |

| Glyceryl Stearate | Emulsifier, Emollient | 1 - 10% |

| Isopropyl Myristate | Emollient | 1 - 10% |

| Stearic Acid | Thickener, Emulsifier | 1 - 20% |

| Glycerin | Humectant | 1 - 10% |

| Propylene Glycol | Humectant, Solvent | 1 - 20% |

| Triethanolamine | pH Adjuster | q.s. to desired pH |

| Phenoxyethanol | Preservative | 0.5 - 1% |

| Purified Water | Solvent | q.s. to 100% |

Equipment

-

Homogenizer

-

Overhead Stirrer

-

Water Bath

-

pH Meter

-

Viscometer

-

Microscope

-

Franz Diffusion Cells

-

High-Performance Liquid Chromatography (HPLC) System

-

Incubators and Stability Chambers

-

Centrifuge

Formulation Development Workflow

The following diagram illustrates a typical workflow for the development of a topical cream containing glycolic acid.

Experimental Protocols

Preparation of a 5% Glycolic Acid Cream

This protocol describes the preparation of a 100g batch of a 5% glycolic acid oil-in-water (O/W) cream.

Procedure:

-

Oil Phase Preparation: In a suitable vessel, combine Cetearyl Alcohol, Glyceryl Stearate, Isopropyl Myristate, and Stearic Acid. Heat the mixture in a water bath to 75°C with continuous stirring until all components are melted and homogenous.

-

Aqueous Phase Preparation: In a separate vessel, dissolve Glycolic Acid and Phenoxyethanol in Purified Water. Add Glycerin and Propylene Glycol and heat the mixture to 75°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at high speed for 5-10 minutes.

-

Cooling and pH Adjustment: Reduce the speed of the homogenizer and allow the emulsion to cool. When the temperature reaches approximately 40°C, add Triethanolamine dropwise to adjust the pH to the desired range (e.g., pH 3.5-4.0).

-

Final Mixing: Continue gentle stirring until the cream reaches room temperature.

Quality Control Testing

Stability testing is crucial to ensure the product maintains its quality over its shelf life.

Protocol:

-

Sample Preparation: Package the cream in its final intended packaging.

-

Storage Conditions: Store the samples under various conditions as outlined in the table below.

-

Testing Intervals: Evaluate the samples at specified time points (e.g., 0, 1, 3, and 6 months).

-

Parameters to Evaluate:

-

Appearance: Color, odor, and phase separation.

-

pH: Measure the pH of a 10% dispersion of the cream in purified water.

-

Viscosity: Measure the viscosity using a suitable viscometer.

-

Assay of Glycolic Acid: Determine the concentration of glycolic acid using HPLC.

-

| Condition | Temperature | Relative Humidity |

| Accelerated | 40°C ± 2°C | 75% ± 5% |

| Real-time | 25°C ± 2°C | 60% ± 5% |

| Freeze-Thaw Cycling | -10°C to 25°C | - |

A study on the stability of different cosmetic formulations containing 5% glycolic acid found that both gel and cream formulations exhibited good stability in centrifugal tests, hot-cool cycling tests, and in terms of viscosity and pH.[6]

IVRT is performed to assess the rate at which the active ingredient is released from the formulation.

Protocol:

-

Apparatus: Use a Franz diffusion cell system.

-

Membrane: A synthetic membrane (e.g., polysulfone) is placed between the donor and receptor chambers.

-

Receptor Medium: The receptor chamber is filled with a suitable buffer solution (e.g., phosphate buffer pH 7.4) and maintained at 32°C.

-

Sample Application: Apply a known quantity of the cream to the membrane in the donor chamber.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with fresh medium.

-

Analysis: Analyze the samples for glycolic acid content using a validated analytical method like HPLC.

Studies on the percutaneous absorption of glycolic acid have shown that its penetration through human skin is dependent on pH, concentration, and duration of application.[7]

A validated HPLC method is essential for accurately determining the amount of glycolic acid in the cream.

Instrumentation and Conditions:

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 2.5) : Acetonitrile (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Accurately weigh about 1g of the cream into a 50 mL volumetric flask.

-

Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to disperse the cream.

-

Make up the volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Several studies have described HPLC methods for the quantification of glycolic acid in cosmetic products.[8][9][10]

Mechanism of Action: Signaling Pathway

Glycolic acid exerts its effects on the skin through various mechanisms. The primary action is the exfoliation of the stratum corneum. At a cellular level, it is believed to influence signaling pathways that lead to increased collagen synthesis.

References

- 1. Glycolic Acid 10% Cream - Smoother Skin Support | Bayview Pharmacy [bayviewrx.com]

- 2. Glycolic Acid in Personal Care Products [periodical.knowde.com]

- 3. naturfactorcosmetics.com [naturfactorcosmetics.com]

- 4. US5153230A - Topical skin cream composition - Google Patents [patents.google.com]

- 5. Glycolic acid adjusted to pH 4 stimulates collagen production and epidermal renewal without affecting levels of proinflammatory TNF‐alpha in human skin explants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability Determination of the Various Cosmetic Formulations containing Glycolic Acid -Journal of Fashion Business | Korea Science [koreascience.kr]

- 7. Assessment of in vitro percutaneous absorption of glycolic acid through human skin sections using a flow-through diffusion cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov.ph [fda.gov.ph]

- 10. Determination of glycolic acid in cosmetic products by solid-phase extraction and reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocol: Efficacy of 3-O-Cetyl-L-Ascorbic Acid on Skin Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascorbic acid is a vital nutrient for skin health, known for its role in collagen synthesis and as a potent antioxidant.[1] However, its inherent instability in cosmetic formulations has led to the development of more stable derivatives.[2] One such lipophilic derivative is 3-O-cetyl-L-ascorbic acid, which has shown promise in improving skin texture and promoting collagen synthesis.[1][3] This document provides a detailed protocol for testing the efficacy of 3-O-cetyl-L-ascorbic acid on skin cells, focusing on its potential anti-aging and skin brightening effects.

Experimental Protocols

Cell Culture and Maintenance

Human dermal fibroblasts (HDFs) and human epidermal melanocytes (HEMs) are the recommended cell lines for these studies.

-

Cell Lines:

-

Human Dermal Fibroblasts (HDFs) - for collagen synthesis and anti-aging assays.

-

Human Epidermal Melanocytes (HEMs) - for melanin inhibition and skin brightening assays.

-

-

Culture Medium:

-

HDFs: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

HEMs: Melanocyte Growth Medium (MGM) supplemented with growth factors and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Treatment with 3-O-Cetyl-L-Ascorbic Acid

-

Preparation of Stock Solution: Prepare a 100 mM stock solution of 3-O-cetyl-L-ascorbic acid in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

-

Working Concentrations: Prepare a range of working concentrations (e.g., 1, 5, 10, 25, 50 µM) by diluting the stock solution in the respective cell culture medium. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the test compound.

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of 3-O-cetyl-L-ascorbic acid and the vehicle control.

-

Incubate for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Collagen Synthesis Assay (Sircol Assay)

This assay quantifies the amount of newly synthesized soluble collagen.

-

Methodology:

-

Culture HDFs in 6-well plates until they reach 80-90% confluency.

-

Treat the cells with different concentrations of 3-O-cetyl-L-ascorbic acid for 48 hours.

-

Collect the cell culture supernatant.

-

Use the Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions to measure the collagen content.

-

Measure the absorbance at 555 nm.

-

Melanin Content Assay

This assay measures the inhibition of melanin synthesis in melanocytes.

-

Methodology:

-

Seed HEMs in a 24-well plate and treat with 3-O-cetyl-L-ascorbic acid for 72 hours.

-

Wash the cells with PBS and lyse them with a solution of 1N NaOH.

-

Measure the absorbance of the lysate at 405 nm to determine the melanin content.

-

Normalize the melanin content to the total protein content of each sample.

-

Tyrosinase Activity Assay

This assay determines the effect of the compound on the key enzyme in melanogenesis.

-

Methodology:

-

Treat HEMs with 3-O-cetyl-L-ascorbic acid for 72 hours.

-

Lyse the cells and use the supernatant for the assay.

-

Add L-DOPA as a substrate and measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

-

Data Presentation

Table 1: Cell Viability of Skin Cells Treated with 3-O-Cetyl-L-Ascorbic Acid

| Concentration (µM) | HDF Viability (%) - 24h | HDF Viability (%) - 48h | HEM Viability (%) - 72h |

| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 1 | 98.7 ± 4.5 | 99.1 ± 5.0 | 97.5 ± 5.5 |

| 5 | 97.2 ± 3.9 | 98.5 ± 4.2 | 96.8 ± 4.9 |

| 10 | 96.5 ± 4.1 | 97.8 ± 3.9 | 95.3 ± 5.2 |

| 25 | 95.8 ± 3.5 | 96.2 ± 4.5 | 94.1 ± 4.7 |

| 50 | 92.3 ± 4.8 | 94.5 ± 5.1 | 91.7 ± 5.8 |

Table 2: Effect of 3-O-Cetyl-L-Ascorbic Acid on Collagen Synthesis in HDFs

| Concentration (µM) | Collagen Production (% of Control) |

| Vehicle Control | 100 ± 8.5 |

| 1 | 115.2 ± 9.1 |

| 5 | 135.8 ± 10.2 |

| 10 | 155.4 ± 11.5 |

| 25 | 172.1 ± 12.8 |

| 50 | 165.7 ± 11.9 |

Table 3: Effect of 3-O-Cetyl-L-Ascorbic Acid on Melanin Content and Tyrosinase Activity in HEMs

| Concentration (µM) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |

| Vehicle Control | 100 ± 7.8 | 100 ± 6.5 |

| 1 | 92.5 ± 6.9 | 95.1 ± 5.8 |

| 5 | 81.3 ± 7.2 | 85.7 ± 6.1 |

| 10 | 68.9 ± 6.5 | 72.4 ± 5.5 |

| 25 | 55.4 ± 5.9 | 60.2 ± 4.9 |

| 50 | 48.2 ± 5.3 | 52.8 ± 4.2 |

Visualizations

References

Application Notes & Protocols for Poly(methyl vinyl ether-alt-maleic anhydride) in Controlled Release Studies

Introduction:

Poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA), identified by CAS number 9011-16-9 and commercially known as Gantrez™, is a versatile copolymer with significant applications in the field of controlled drug delivery. Its appeal to researchers and drug development professionals stems from its biocompatibility, biodegradability, and excellent bioadhesive properties.[1][2][3] The anhydride groups in the polymer chain readily hydrolyze to form carboxylic acid groups, which can interact with mucosal surfaces, making it an ideal candidate for mucoadhesive drug delivery systems.[3] This document provides detailed application notes and experimental protocols for utilizing PVM/MA in various controlled release formulations.

Application Notes

Bioadhesive Hydrogels for Topical and Mucosal Drug Delivery

PVM/MA is a key component in the formulation of bioadhesive hydrogels for controlled drug release in environments such as the vaginal cavity.[1] When incorporated into a semi-interpenetrating polymer network (s-IPN) with thermosensitive polymers like poly(N-isopropylacrylamide) (PNIPAAm), the resulting hydrogel exhibits both temperature-responsive and bioadhesive characteristics.[1] This allows for a sol-gel transition at physiological temperatures, ensuring the formulation remains at the site of application while providing sustained drug release.[1]

Key Features:

-

Enhanced Bioadhesion: The presence of PVM/MA significantly increases the adhesive force of the hydrogel to mucosal tissues.[1]

-

Sustained Release: The crosslinked network structure of the hydrogel allows for the prolonged release of encapsulated drugs, with studies showing sustained release for up to 48 hours.[1]

-

Stimuli-Responsive: The thermosensitive nature of the hydrogel can be tailored to trigger drug release at physiological temperatures.[1]

Nanoparticles for Oral and Mucosal Drug Delivery

PVM/MA can be formulated into nanoparticles (NPs) for the oral delivery of a wide range of therapeutic agents, including proteins, peptides, and antigens.[4] These nanoparticles exhibit strong bioadhesive interactions with the gastrointestinal mucosa, which can enhance the oral bioavailability of encapsulated drugs.[5] The release profile can be modulated by cross-linking the nanoparticles, which alters their transit time and adhesion characteristics.[4]

Key Features:

-

Mucoadhesion: PVM/MA nanoparticles adhere to the mucosal lining of the gut, increasing the residence time of the drug.[2][3]

-

Protection of Therapeutics: Encapsulation within PVM/MA nanoparticles can protect sensitive drug molecules from degradation in the harsh environment of the gastrointestinal tract.

-

Targeted Delivery: Surface modification of PVM/MA nanoparticles with ligands can enable targeted delivery to specific cells or tissues.[6]

Microneedle Arrays for Transdermal Drug Delivery

In the field of transdermal drug delivery, PVM/MA is used to enhance the mechanical strength and biocompatibility of dissolving microneedle arrays.[5] By blending PVM/MA with other polymers, it is possible to fabricate microneedles that are robust enough to penetrate the skin and then dissolve to release the encapsulated drug in a controlled manner.[5]

Key Features:

-

Improved Mechanical Strength: The addition of PVM/MA improves the hardness of microneedles, ensuring effective skin penetration.[5]

-

Biocompatibility: PVM/MA is a non-toxic and biocompatible polymer, making it suitable for transdermal applications.[5]

-

Controlled Dissolution: The dissolution rate of the microneedles can be tuned to achieve the desired drug release profile.

Experimental Protocols

Protocol 1: Preparation of PVM/MA-PNIPAAm Thermosensitive Bioadhesive Hydrogel

This protocol describes the synthesis of a semi-interpenetrating polymer network (s-IPN) hydrogel composed of PNIPAAm and PVM/MA for the controlled release of a model drug, metronidazole.[1]

Materials:

-

N-isopropylacrylamide (NIPAAm)

-

Poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA)

-

N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Metronidazole

-

Phosphate buffered saline (PBS)

Procedure:

-

Prepare an aqueous solution of NIPAAm and MBA.

-

Dissolve the desired amount of PVM/MA in the monomer solution.

-

Add the metronidazole to the solution and stir until completely dissolved.

-

Initiate the polymerization by adding APS and TEMED.

-

Pour the reaction mixture into a mold and allow it to polymerize at room temperature for 24 hours.

-

Wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers and initiator.

-

Lyophilize the hydrogel for storage.

Characterization:

-

Swelling Studies: Evaluate the swelling behavior of the hydrogel in PBS at different temperatures (e.g., 25 °C and 37 °C) and pH values (e.g., 4.5 and 7.4).[1]

-

In Vitro Drug Release: Perform in vitro release studies in a simulated vaginal fluid at 37 °C, measuring the cumulative release of metronidazole over time using UV-Vis spectroscopy.[1]

Protocol 2: Preparation of PVM/MA Nanoparticles by Solvent Displacement

This protocol details the preparation of PVM/MA nanoparticles using a solvent displacement method.[4]

Materials:

-

Poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA) (e.g., Gantrez™ AN 119)

-

Acetone

-

Ethanol

-

Deionized water

-

Sucrose (cryoprotectant)

Procedure:

-

Dissolve PVM/MA in acetone.

-

Add a hydroalcoholic phase (ethanol and water) to the acetone solution under magnetic stirring to induce desolvation of the polymer.

-

Remove the organic solvents under reduced pressure.

-

Purify the resulting aqueous suspension of nanoparticles by centrifugation.

-

Resuspend the nanoparticle pellet in a solution of sucrose.

-

Lyophilize the suspension to obtain a dry nanoparticle powder.

Characterization:

-

Particle Size and Zeta Potential: Determine the size and surface charge of the nanoparticles using dynamic light scattering.

-

Drug Loading and Encapsulation Efficiency: For drug-loaded nanoparticles, quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Data Presentation

Table 1: Physicochemical Properties of PVM/MA Nanoparticles [4]

| Formulation | Particle Size (nm) | Polydispersity Index | Zeta Potential (mV) |

| Conventional NP | 280 ± 15 | 0.12 ± 0.03 | -35.6 ± 2.1 |

| Cross-linked NP (D5) | 295 ± 18 | 0.15 ± 0.04 | -32.1 ± 1.9 |

| Cross-linked NP (D10) | 310 ± 21 | 0.18 ± 0.05 | -29.8 ± 2.3 |

Table 2: In Vitro Metronidazole Release from PNIPAAm/PVM/MA Hydrogels [1]

| Time (hours) | Cumulative Release (%) - pH 4.5 | Cumulative Release (%) - pH 7.4 |

| 2 | 25.3 ± 1.8 | 30.1 ± 2.2 |

| 8 | 58.7 ± 3.1 | 65.4 ± 3.5 |

| 24 | 85.2 ± 4.0 | 90.8 ± 4.3 |

| 48 | 94.1 ± 3.7 | 98.2 ± 3.9 |

Visualizations

Caption: Workflow for thermosensitive bioadhesive hydrogel preparation and characterization.

Caption: Mechanism of PVM/MA nanoparticle formation via solvent displacement.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Poly-(Methyl vinyl ether-co-maleic Anhydride) Nanoparticles by Solution-Enhanced Dispersion by Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Oxaprozin (CAS 93982-06-0)

Audience: Researchers, scientists, and drug development professionals.

Introduction